5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The “BERLEX COMPOUND” is a chemical compound developed by Berlex Laboratories, a subsidiary of Schering AG. This compound is known for its applications in various fields, including medicine, chemistry, and industry. It has been used in the treatment of multiple sclerosis, dermatological disorders, and cancer, as well as in diagnostic imaging techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the BERLEX COMPOUND involves several synthetic routes, including the formation of metal-carbon bonds through reactions with organic halides, metal displacement, metathesis, and hydrometallation . These reactions typically require specific reaction conditions, such as controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of the BERLEX COMPOUND involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced technologies and equipment to control the reaction parameters and monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
The BERLEX COMPOUND undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxides, while substitution reactions may yield various substituted derivatives .
Scientific Research Applications
The BERLEX COMPOUND has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular processes and molecular interactions.
Medicine: Utilized in the treatment of multiple sclerosis, dermatological disorders, and cancer. .
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of the BERLEX COMPOUND involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and proteins, thereby affecting cellular processes and pathways. For example, it may inhibit DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to the BERLEX COMPOUND include other metal-carbon bonded organometallic compounds and derivatives of organic halides .
Uniqueness
The uniqueness of the BERLEX COMPOUND lies in its specific molecular structure and the particular pathways it targets. Unlike other similar compounds, it has been optimized for specific applications in medicine and industry, making it a valuable tool in these fields .
Properties
Molecular Formula |
C28H29ClN2O |
---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile |
InChI |
InChI=1S/C28H29ClN2O/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-6,8-15,32H,7,16-21H2 |
InChI Key |
MEEJEEVTIVAOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
5-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylpentanenitrile CHPD-pentanenitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.